![molecular formula C24H27N3O5S B5161068 ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5161068.png)
ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrahydropyrimidine ring, a naphthalene moiety, and a morpholine group
Preparation Methods
The synthesis of ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making it suitable for industrial production.
Chemical Reactions Analysis
ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, phosphorus oxychloride, and methylene chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential anticancer properties, particularly as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis . Additionally, it has applications in organic synthesis as a building block for the preparation of other heterocyclic compounds . Its unique structure also makes it a valuable compound for studying the pharmacological effects of dihydropyrimidinones.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as kinesin-5. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of cell division is a key therapeutic strategy.
Comparison with Similar Compounds
Similar compounds to ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other dihydropyrimidinones and triazole-containing compounds . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. For example, Monastrol is another dihydropyrimidinone that acts as a kinesin-5 inhibitor but has a different chemical structure . The unique combination of the naphthalene moiety and the morpholine group in this compound distinguishes it from other similar compounds.
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(2-morpholin-4-yl-2-oxoethoxy)naphthalen-1-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-31-23(29)20-15(2)25-24(33)26-22(20)21-17-7-5-4-6-16(17)8-9-18(21)32-14-19(28)27-10-12-30-13-11-27/h4-9,22H,3,10-14H2,1-2H3,(H2,25,26,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUMWHMQWDVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC3=CC=CC=C32)OCC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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